

Application Notes and Protocols: Sophoraflavanone Animal Model Studies

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Compound of Interest		
Compound Name:	Sophoraflavanone I	
Cat. No.:	B15139084	Get Quote

Notice: To date, publicly accessible scientific literature lacks specific animal model studies for **Sophoraflavanone I**. The following data, protocols, and diagrams have been generated based on studies of the closely related and well-researched compound Sophoraflavanone G (SG), a prenylated flavonoid also isolated from Sophora flavescens.

Introduction

Sophoraflavanone G (SG) is a bioactive compound that has demonstrated significant therapeutic potential in various preclinical animal models.[1][2][3][4] Its anti-inflammatory, anti-allergic, and anti-bacterial properties make it a compound of interest for further drug development.[1][4] These application notes provide a summary of the quantitative data from key animal studies and detailed protocols for replicating these experiments.

Data Presentation

Table 1: Sophoraflavanone G in a Murine Asthma Model



Animal Model	Treatment	Dosage	Duration	Key Findings	Reference
BALB/c Mice (Ovalbumin- induced asthma)	Sophoraflava none G (intraperitone al injection)	1, 5, or 10 mg/kg	Daily for 7 days	- Significantly reduced airway hyperresponsivene ss Decreased eosinophil infiltration and goblet cell hyperplasia in the lungs.[1] [3] - Suppressed Th2 cytokines (IL-4, IL-5, IL-13) in bronchoalveo lar lavage fluid.	[1]

Table 2: Sophoraflavanone G in a Duckling Peritonitis Model



Animal Model	Treatment	Dosage	Duration	Key Findings	Reference
Ducklings (Riemerella anatipestifer infection)	Sophoraflava none G	10 mg/kg	Not specified	- Significantly reduced bacterial loads in the brain, liver, lungs, and kidneys.[4] - Alleviated pathological changes in tissues caused by the infection.	[4]

Table 3: Sophoraflavanone G in a Murine Endotoxemia

Model

Animal Model	Treatment	Dosage	Duration	Key Findings	Reference
Mice (LPS- induced endotoxemia)	Sophoraflava none M (a related compound)	Not specified	Not specified	- Significantly suppressed LPS-elevated inflammatory cytokines in the serum.[5]	[5]

Experimental Protocols Murine Model of Allergic Asthma

Objective: To evaluate the therapeutic effects of Sophoraflavanone G on allergic airway inflammation.



Materials:

- Female BALB/c mice
- Ovalbumin (OVA)
- Aluminum hydroxide (adjuvant)
- Sophoraflavanone G
- Phosphate-buffered saline (PBS)
- Methacholine

Protocol:

- Sensitization: Sensitize mice on days 0 and 14 by intraperitoneal injection of 20 μg of OVA emulsified in 2 mg of aluminum hydroxide in 200 μL of PBS.
- Challenge: From days 21 to 27, challenge the mice with 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.
- Treatment: Administer Sophoraflavanone G (1, 5, or 10 mg/kg) via intraperitoneal injection daily from days 21 to 27, one hour before the OVA challenge.
- Assessment of Airway Hyper-responsiveness (AHR): On day 28, measure AHR by exposing
 mice to increasing concentrations of aerosolized methacholine (0, 6.25, 12.5, 25, and 50
 mg/mL) and recording respiratory parameters.
- Sample Collection: After AHR measurement, collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis. Harvest lung tissues for histological analysis (H&E and PAS staining) and measurement of oxidative stress markers.

Duckling Model of Peritonitis

Objective: To assess the in vivo antibacterial efficacy of Sophoraflavanone G against Riemerella anatipestifer.



Materials:

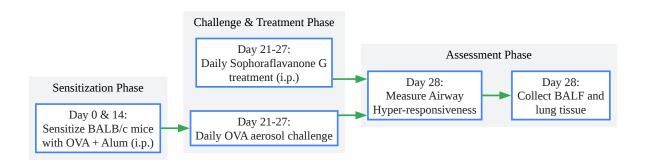
- Ducklings
- Riemerella anatipestifer culture
- Sophoraflavanone G
- Saline solution

Protocol:

- Infection: Induce peritonitis in ducklings by intraperitoneal injection of a lethal dose of Riemerella anatipestifer.
- Treatment: Administer Sophoraflavanone G (10 mg/kg) to the infected ducklings. A control group should receive a vehicle control.
- Bacterial Load Assessment: At a predetermined time point post-infection, euthanize the
 ducklings and collect brain, liver, lung, and kidney tissues. Homogenize the tissues and
 perform serial dilutions for bacterial colony-forming unit (CFU) counting on appropriate agar
 plates.
- Histopathological Analysis: Fix tissue samples in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.

Visualizations

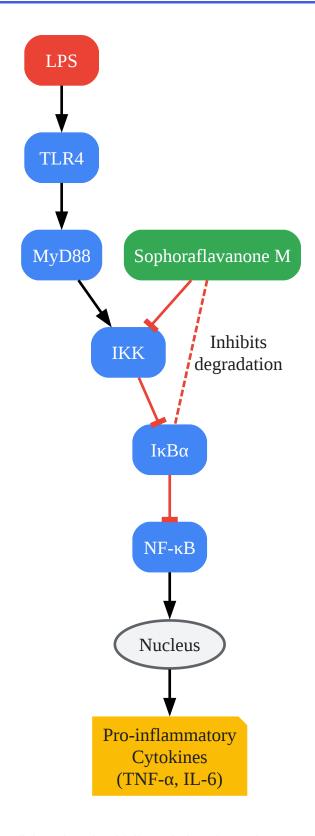




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Caption: Experimental workflow for the murine asthma model.





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Caption: Proposed anti-inflammatory signaling pathway of a related Sophoraflavanone.[5]



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